DDR1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDR1-IN-2 es un potente e inhibidor selectivo del receptor de dominio discoidina 1 (DDR1), una tirosina quinasa activada por colágeno. DDR1 juega un papel crucial en varios procesos celulares, incluyendo la proliferación celular, la adhesión, la migración y la remodelación de la matriz. La desregulación de DDR1 se ha relacionado con varias enfermedades, incluyendo el cáncer y la fibrosis .
Aplicaciones Científicas De Investigación
DDR1-IN-2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto de herramienta para estudiar la relación estructura-actividad de los inhibidores de DDR1.
Biología: Investigado por su papel en las vías de señalización celular y sus efectos sobre el comportamiento celular.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de enfermedades como el cáncer y la fibrosis.
Mecanismo De Acción
DDR1-IN-2 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de DDR1. Esta inhibición evita la autofosforilación de DDR1, bloqueando así las vías de señalización aguas abajo involucradas en la proliferación celular, la adhesión y la migración. Los objetivos moleculares incluyen el sitio de unión al ATP de DDR1, y las vías involucradas están relacionadas principalmente con la unión al colágeno y la activación del receptor .
Compuestos Similares:
DDR1-IN-1: Otro potente inhibidor de DDR1 con un mecanismo de acción similar.
DDR2-IN-1: Inhibe DDR2, una tirosina quinasa receptora estrechamente relacionada con roles biológicos distintos.
DDR1-IN-3: Un inhibidor de DDR1 de nueva generación con selectividad y potencia mejoradas.
Singularidad: this compound es único debido a su alta selectividad para DDR1 sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de DDR1. Su potencia y selectividad también lo convierten en un candidato prometedor para el desarrollo terapéutico .
Análisis Bioquímico
Biochemical Properties
DDR1-IN-2 interacts with various enzymes, proteins, and other biomolecules. The Discoidin Domain Receptors, DDR1 and DDR2, are known to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . The dysregulation of these receptors may lead to metastatic cancer progressions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, DDR1 and DDR2 have been shown to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The mechanism of extracellular collagen binding and activation of cytosolic kinase domain of the receptors is not yet clear .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could affect its localization or accumulation
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de DDR1-IN-2 implica múltiples pasos, incluyendo la formación de intermedios clave y reacciones de acoplamiento finales. La ruta sintética típicamente comienza con la preparación de un andamiaje central, seguido de modificaciones de grupos funcionales para introducir sustituyentes específicos. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .
Métodos de Producción Industrial: La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para producir el compuesto a escala comercial .
Análisis De Reacciones Químicas
Tipos de Reacciones: DDR1-IN-2 experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Comparación Con Compuestos Similares
DDR1-IN-1: Another potent DDR1 inhibitor with a similar mechanism of action.
DDR2-IN-1: Inhibits DDR2, a closely related receptor tyrosine kinase with distinct biological roles.
DDR1-IN-3: A newer generation DDR1 inhibitor with improved selectivity and potency.
Uniqueness: DDR1-IN-2 is unique due to its high selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific pathways. Its potency and selectivity also make it a promising candidate for therapeutic development .
Actividad Biológica
Ddr1-IN-2 is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological processes, including cancer progression, inflammation, and tissue remodeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
Overview of DDR1
DDR1 is a receptor that mediates cellular responses to collagen and is involved in key biological processes such as cell adhesion, migration, and matrix remodeling. Its dysregulation has been linked to several diseases, particularly cancer and fibrosis. Inhibition of DDR1 is being explored as a therapeutic strategy to mitigate these conditions.
This compound functions by binding to the ATP-binding site of the DDR1 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways. This inhibition leads to reduced expression of pro-inflammatory cytokines and matrix-degrading enzymes, which are critical in tumor progression and inflammatory responses.
Binding Affinity
The binding affinity of this compound has been characterized using various assays:
- K_d value : Approximately 0.2 nM for DDR1, indicating high potency.
- IC50 values : Reported at 47 nM for DDR1, demonstrating selective inhibition compared to other kinases .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent:
- In vitro studies : The compound inhibited lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in primary macrophages, suggesting its potential use in treating inflammatory diseases .
- In vivo studies : In mouse models, this compound reduced lung inflammation induced by LPS treatment and decreased total protein concentration in bronchoalveolar lavage fluid (BALF) .
Cancer Therapeutics
The role of this compound in cancer therapy has also been investigated:
- Tumor growth inhibition : In models of pancreatic cancer and melanoma, this compound reduced tumor growth and metastasis by inhibiting DDR1-mediated pathways that promote cell migration and invasion .
- Synergistic effects : When combined with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines .
Case Studies
Several studies highlight the biological activity of this compound:
Propiedades
IUPAC Name |
4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPXZXBWGJRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]
ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.
ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.
ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.
ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.
ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.
A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []
ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:
ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.
A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []
ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.
A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.